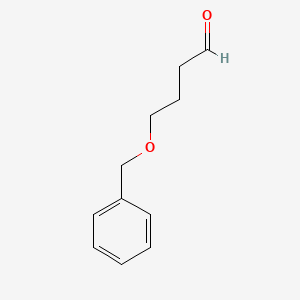

4-Benzyloxybutanal

描述

Significance as a Key Intermediate in Organic Synthesis

The primary significance of 4-(Benzyloxy)butanal lies in its utility as a versatile building block for creating more complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. a2bchem.com Its bifunctional nature allows for sequential, controlled reactions, making it an ideal starting point for linear and convergent synthetic strategies.

A prominent example of its application is in the synthesis of high-value pharmaceutical targets. Research has shown that 4-(Benzyloxy)butanal is a crucial reactant in the asymmetric direct cross-aldol reaction with ethyl glyoxylate (B1226380). researchgate.net This reaction, catalyzed by novel amino perfluoroalkanesulfonamide compounds, produces a key intermediate for the synthesis of the bis-tetrahydrofuran (bis-THF) alcohol. researchgate.net This bis-THF core is a critical structural unit in a new generation of HIV protease inhibitors, including the FDA-approved drug Darunavir, highlighting the aldehyde's role in constructing medicinally vital scaffolds. researchgate.net

Table 2: Key Synthetic Application of 4-(Benzyloxy)butanal

| Target Core | Key Reaction | Reactants | Significance |

| bis-THF alcohol | Asymmetric cross-aldol reaction | 4-(Benzyloxy)butanal, Ethyl glyoxylate | Intermediate for HIV Protease Inhibitors (e.g., Darunavir) |

This table details a significant synthetic application of 4-(Benzyloxy)butanal in medicinal chemistry. researchgate.net

Furthermore, the precursor to 4-(Benzyloxy)butanal, 4-(benzyloxy)butanol, serves as the starting material in the total synthesis of Brevisamide, a marine monocyclic ether amide. acs.org In this multi-step synthesis, the butanol is first oxidized to the corresponding aldehyde, Lindsley's aldehyde, which is a structural analog of 4-(Benzyloxy)butanal. thieme-connect.com This aldehyde then undergoes a Horner-Wadsworth-Emmons reaction to construct the complex dienal side chain of the natural product. acs.orgthieme-connect.com This demonstrates the compound's value in the intricate assembly of natural products with potent biological activity. The aldehyde's reactivity is also harnessed for creating various heterocyclic systems, such as pyrazoles and indoles, which are common motifs in drug discovery. a2bchem.com

Current Research Trajectories and Future Directions

Current research involving 4-(Benzyloxy)butanal and related structures is heavily focused on the development of highly stereoselective transformations. The synthesis of the bis-THF unit for HIV inhibitors underscores the demand for precise control over stereochemistry, which is a continuing challenge and a major research trajectory. researchgate.net This involves not only the design of new chiral catalysts but also the optimization of reaction conditions to achieve high diastereomeric and enantiomeric excess. researchgate.net

Future directions point towards the integration of more sustainable and efficient synthetic methodologies. The development of photoredox and dual catalytic systems, for instance, offers pathways for cross-coupling reactions under exceptionally mild conditions with high functional group tolerance. acs.org Such methods could enable a "protecting-group-independent" synthesis of complex benzylic alcohol derivatives, streamlining synthetic routes and reducing waste. acs.org

Moreover, the application of benzyloxy-protected aldehydes is expanding into new fields. In agricultural science, related structures like 4-(benzyloxy)benzaldehyde (B125253) are used in aldol (B89426) condensations to produce chalcones, which are being investigated for their potential as natural and effective pesticides. journalejmp.com This suggests a potential avenue for 4-(Benzyloxy)butanal in the development of novel agrochemicals. The broader push in chemistry towards "bio-aldehydes" through biocatalytic and photocatalytic strategies also represents a promising future direction, aiming to produce key intermediates like 4-(Benzyloxy)butanal from renewable sources and with greener processes. mdpi.com Advanced catalytic methods, such as those employing N-heterocyclic carbenes (NHCs) for complex bond formations like the aza-benzoin reaction, are also set to expand the synthetic utility of versatile aldehydes in the near future. beilstein-journals.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTISZPXYPZNBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282789 | |

| Record name | 4-(benzyloxy)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-84-8 | |

| Record name | 5470-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes

Established Synthetic Pathways for 4-(Benzyloxy)butanal

The synthesis of 4-(benzyloxy)butanal can be approached from different starting materials, each with its own set of advantages and challenges. The most common routes involve either creating the aldehyde functionality from an alcohol or introducing the benzyl (B1604629) ether group onto a pre-existing butanal framework.

Oxidation of 4-(Benzyloxy)butan-1-ol

A prevalent method for the synthesis of 4-(benzyloxy)butanal involves the oxidation of 4-(benzyloxy)butan-1-ol. chemicalbook.comscientificlabs.comsigmaaldrich.com This precursor alcohol can be prepared from butane-1,4-diol. chemicalbook.commdpi.comsigmaaldrich.com The selective oxidation of the primary alcohol to an aldehyde requires mild and specific reagents to prevent over-oxidation to the carboxylic acid.

The Swern oxidation is a widely employed method for the conversion of primary alcohols to aldehydes and is particularly effective for the synthesis of 4-(benzyloxy)butanal. mdpi.com This protocol utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (B128534) (NEt3).

A typical procedure involves the dropwise addition of a solution of DMSO in dry dichloromethane (B109758) to a solution of oxalyl chloride in the same solvent at a low temperature, such as -78 °C. mdpi.com After a short stirring period, a solution of 4-(benzyloxy)butan-1-ol in dry dichloromethane is added, maintaining the temperature below -65 °C. mdpi.com Finally, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. mdpi.com The product, 4-(benzyloxy)butanal, is then isolated and purified, often by flash chromatography, with high yields reported (e.g., 93%). mdpi.com

Table 1: Swern Oxidation of 4-(Benzyloxy)butan-1-ol

| Reagent/Condition | Purpose | Reference |

| Oxalyl chloride | Activation of DMSO | mdpi.com |

| Dimethyl sulfoxide (DMSO) | Oxidizing agent | mdpi.com |

| 4-(Benzyloxy)butan-1-ol | Substrate | mdpi.com |

| Triethylamine (NEt3) | Base | mdpi.com |

| Dichloromethane (CH2Cl2) | Solvent | mdpi.com |

| -78 °C to room temp. | Reaction Temperature | mdpi.com |

| Flash chromatography | Purification | mdpi.com |

Besides the Swern oxidation, other selective reagents can be employed for the oxidation of 4-(benzyloxy)butan-1-ol. Reagents like Dess-Martin periodinane (DMP) are known for their mild conditions and high selectivity in oxidizing primary alcohols to aldehydes. While specific examples for the oxidation of 4-(benzyloxy)butan-1-ol using DMP are not detailed in the provided search results, it is a common alternative to Swern oxidation. Similarly, pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are other chromium-based reagents that can effect this transformation, although they often require stricter control to avoid over-oxidation and can present challenges in product purification and waste disposal.

Swern Oxidation Protocols

Alkylation Reactions of 4-Hydroxybutanal

An alternative synthetic strategy involves the O-alkylation of 4-hydroxybutanal with a benzylating agent. This approach introduces the benzyloxy group onto the butanal skeleton directly.

The synthesis can be achieved by reacting 4-hydroxybutanal with benzyl bromide in the presence of a base. smolecule.com A common catalyst for this reaction is silver oxide, and the reaction is often carried out in a dry solvent like toluene (B28343) at room temperature. smolecule.com The base facilitates the deprotonation of the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the benzyl bromide to form the ether linkage. Phase-transfer catalysis can also be employed for O-alkylations with benzyl bromide, which can enhance reaction rates and yields. phasetransfercatalysis.com

Table 2: Alkylation of 4-Hydroxybutanal

| Reagent/Condition | Purpose | Reference |

| 4-Hydroxybutanal | Substrate | smolecule.com |

| Benzyl bromide | Benzylating agent | smolecule.com |

| Silver oxide | Catalyst/Base | smolecule.com |

| Dry toluene | Solvent | smolecule.com |

| Room temperature | Reaction Temperature | smolecule.com |

Enantioselective and Diastereoselective Synthesis of Analogues

The development of stereoselective methods to synthesize analogues of 4-(benzyloxy)butanal is a significant area of research, particularly for applications in the synthesis of complex chiral molecules.

Research has demonstrated the enantioselective synthesis of analogues. For instance, the Keck asymmetric allylation of 4-(benzyloxy)butanal using (S)-BINOL as a chiral ligand has been used to produce a chiral alcohol with high enantiomeric excess (93% ee). mdpi.com Furthermore, catalytic asymmetric allylation reactions have been developed to provide enantioselective access to chiral secondary alcohols derived from benzyloxyacetaldehyde.

Diastereoselective synthesis has also been explored. For example, a Barbier-type reaction between an imine and 3-benzoyloxyallyl bromide in the presence of zinc metal has been shown to produce vicinal amino alcohols with good diastereomeric ratios. nih.gov Additionally, catalytic asymmetric allylic alkylation of aldehydes, including benzyl-protected 4-hydroxybutanal, with various allylic alcohols has been achieved with good enantio- and diastereoselectivity using specific acid promoters. researchgate.net These methods open avenues for creating a diverse range of chiral building blocks derived from or related to 4-(benzyloxy)butanal for use in medicinal chemistry and natural product synthesis.

Catalytic Asymmetric Aldol (B89426) Reactions with 4-(Benzyloxy)butanal

Catalytic asymmetric aldol reactions represent a powerful tool for carbon-carbon bond formation with simultaneous control of stereochemistry. scielo.br The use of 4-(benzyloxy)butanal as a substrate in these reactions has been explored, often employing chiral catalysts to achieve high enantioselectivity. researchgate.net

For instance, iridium-catalyzed transfer hydrogenative allylation has been successfully applied to aliphatic aldehydes, including 4-(benzyloxy)butanal. nih.gov This method avoids the need for pre-formed, chirally modified allyl metal reagents. nih.gov In a specific example, the reaction of 4-(benzyloxy)butanal with allyl acetate (B1210297) in the presence of an iridium catalyst and a chiral ligand resulted in the corresponding homoallylic alcohol with high yield and enantiomeric excess. nih.gov

The Mukaiyama aldol reaction, a Lewis-acid catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, is another key strategy. rsc.org This reaction is known for its ability to produce β-hydroxy carbonyl compounds with high stereoselectivity. rsc.org While direct examples with 4-(benzyloxy)butanal are not extensively detailed in the provided results, the general applicability of this reaction to aliphatic aldehydes suggests its potential in synthesizing derivatives of 4-(Benzyloxy)butanal. scielo.brrsc.org The choice of a chiral Lewis acid catalyst, such as a Ti(IV)-BINOL complex, is crucial for achieving high diastereo- and enantioselectivities. researchgate.net

Here is a table summarizing the results of an iridium-catalyzed transfer hydrogenative allylation of various aldehydes, including 4-(benzyloxy)butanal:

Iridium-Catalyzed Transfer Hydrogenative Allylation of Aldehydes| Entry | Aldehyde | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 2a | 3a | 73 | 94 |

| 2 | 2b | 3b | 77 | 96 |

| ... | ... | ... | ... | ... |

| 2l | 4-(benzyloxy)butanal | - | - | - |

Data sourced from a study on Ir-catalyzed transfer hydrogenative allylation. nih.gov

Stereocontrolled Approaches to Chiral Derivatives

The synthesis of chiral derivatives from 4-(benzyloxy)butanal often involves stereocontrolled reactions that establish specific configurations at newly formed stereocenters. One notable approach is the Ireland-Claisen rearrangement, which can be used to construct contiguous stereocenters with high stereocontrol. acs.org This method has been applied to create chiral building blocks for complex molecules like oxygenated terpenoids. acs.orgacs.org

Another significant strategy is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Chiral N-acylhydrazones, for example, have been employed as effective radical acceptors in Mn-mediated intermolecular additions to create chiral α-branched amines. nih.gov This method offers predictable diastereoselectivity. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product in the synthesis of 4-(benzyloxy)butanal derivatives. Key parameters that are often fine-tuned include the choice of solvent, catalyst system, temperature, and pressure.

Solvent Effects in Synthesis

The solvent can significantly influence the outcome of a reaction. For instance, in the synthesis of porphyrins, a reaction that involves aldehydes, changing the solvent from propionic acid to DMF was found to be unsuccessful. acs.org However, a mixed DMF-water solvent system proved effective. acs.org In other reactions, such as deoxygenative hydroboration, it was found that the reaction could proceed efficiently in the absence of a solvent, adhering to green chemistry principles. researchgate.net The investigation of solvent effects in a palladium-catalyzed synthesis showed that methanol (B129727) and ethanol (B145695) gave the best results, with the molar concentration of the solvent being a crucial factor. chemie-brunschwig.ch

Catalyst Selection and Loading

The choice of catalyst and its loading are critical for the efficiency and selectivity of many synthetic transformations. In palladium-catalyzed cross-coupling reactions, the development of late-generation catalysts has allowed for a significant reduction in catalyst loading, improving the economics of the process. chemie-brunschwig.ch For a palladium-catalyzed synthesis of (E)-3-arylidene-3,4-dihydro-2H-1,4-benzoxazines, a screening of different palladium catalysts and co-catalysts was performed to optimize the yield. researchgate.net It was found that a combination of Pd(PPh₃)₂Cl₂ and K₂CO₃ as a base gave the best results, while the removal of the co-catalyst CuI suppressed the formation of byproducts. researchgate.net

The following table shows the optimization of catalyst and base in a palladium-catalyzed reaction:

Optimization of Reaction Conditions| Entry | Catalyst | Co-catalyst | Base | Solvent | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ | CuI | K₂CO₃ | - | 14 |

| 2 | Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | - | 0 (alkyne formation) |

| 3 | Pd(PPh₃)₂Cl₂ | - | Et₃N | - | low |

| 4 | Pd(PPh₃)₂Cl₂ | - | K₂CO₃ | - | 69 |

| 5 | Pd(OAc)₂ | - | K₂CO₃ | - | low |

Data adapted from a study on palladium-catalyzed heteroannulations. researchgate.net

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters that can be adjusted to control reaction rates and influence product distribution. In the esterification of butyric acid with benzyl alcohol, the reaction temperature was a key factor studied to optimize the yield of benzyl butyrate. researchgate.net Similarly, for the synthesis of butyl butyrate, the reaction temperature was optimized to 117°C to achieve a high yield. researchgate.net The solubility of related compounds, such as [4-(Benzyloxy)phenyl]acetic acid, has been shown to be temperature-dependent in various solvents. researchgate.net While high pressure is sometimes employed in industrial processes, many modern synthetic methods are designed to operate at ambient pressure for convenience and safety. researchgate.net

Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of the transformations involving 4-(Benzyloxy)butanal.

Reduction to Alcohols

The aldehyde functional group of 4-(Benzyloxy)butanal can be readily reduced to a primary alcohol, yielding 4-(benzyloxy)butan-1-ol. This transformation is a fundamental reaction in organic synthesis. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. smolecule.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule, although for 4-(Benzyloxy)butanal, both are generally suitable. The resulting alcohol, 4-(benzyloxy)butan-1-ol, is a stable compound that can be used in further synthetic steps. chemicalbook.comtcichemicals.comsigmaaldrich.com For instance, it can serve as a starting material for the synthesis of other derivatives through reactions like Swern oxidation and Wadsworth-Emmons olefination. chemicalbook.comsigmaaldrich.com

Oxidation to Carboxylic Acids

The aldehyde group of 4-(Benzyloxy)butanal can be oxidized to form the corresponding carboxylic acid, 4-(benzyloxy)butanoic acid. smolecule.com This oxidation can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly employed for this transformation. smolecule.com The reaction typically involves the conversion of the aldehyde C-H bond into a C-O bond, leading to the formation of the carboxylic acid functionality. This reaction is a key step in the synthesis of various biologically active molecules and complex organic structures.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group in 4-(Benzyloxy)butanal is a prime target for nucleophiles. libretexts.org This leads to a class of reactions known as nucleophilic additions, where a new bond is formed between the nucleophile and the carbonyl carbon.

4-(Benzyloxy)butanal can participate in aldol (B89426) condensation reactions, a powerful carbon-carbon bond-forming reaction. In these reactions, it can act as the electrophilic aldehyde component, reacting with an enolate generated from another carbonyl compound. oup.comresearchgate.net For example, the reaction of 4-(benzyloxy)butanal with ethyl glyoxylate (B1226380), catalyzed by diarylprolinol-derived amino perfluoroalkanesulfonamide catalysts, produces an aldol product with high enantiomeric and diastereomeric excess. oup.comresearchgate.net This specific aldol product is a key intermediate in the synthesis of bis-THF alcohol, a structural unit found in some HIV protease inhibitors. oup.com The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions used.

The aldehyde group of 4-(Benzyloxy)butanal readily reacts with hydrazides and aminooxy compounds. broadpharm.commedchemexpress.commedchemexpress.commedchemexpress.com These reactions are examples of nucleophilic addition-elimination, leading to the formation of hydrazones and oximes, respectively. The reaction with hydrazides forms a C=N-N bond, while the reaction with aminooxy groups results in a stable oxime linkage (C=N-O). broadpharm.cominterchim.fr These reactions are often used in bioconjugation and labeling techniques due to their high specificity and the stability of the resulting products. broadpharm.commedchemexpress.commedchemexpress.commedchemexpress.cominterchim.fr For instance, 4-(Benzyloxy)butanal can be used as a linker to attach molecules to biomolecules containing carbonyl groups. broadpharm.commedchemexpress.com

Aldol Condensation Reactions

Reactivity of the Benzyloxy Ether Moiety

The benzyloxy group (-OCH₂Ph) in 4-(Benzyloxy)butanal is a benzyl (B1604629) ether. While generally stable, this ether linkage can be cleaved under specific conditions. The most common method for cleaving benzyl ethers is through catalytic hydrogenolysis. youtube.com This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The reaction results in the formation of the corresponding alcohol and toluene (B28343) as a byproduct. youtube.com This deprotection strategy is widely used in organic synthesis because of its mild conditions and high yields. youtube.com The benzyloxy group can also be cleaved by strong acids, but this method is less common due to the potential for side reactions with other acid-sensitive functional groups. organic-chemistry.org

Cleavage and Deprotection Strategies

The benzyl (Bn) ether in 4-(Benzyloxy)butanal is a commonly used protecting group for the terminal hydroxyl function due to its general stability under a wide range of chemical conditions. However, its removal, or deprotection, can be achieved through several distinct strategies, primarily involving hydrogenolysis, oxidation, or the use of strong Lewis acids. The choice of method depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions.

Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenation. organic-chemistry.orguwindsor.ca This reaction involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.com The process is typically clean and high-yielding, producing the deprotected alcohol and toluene as a byproduct. organic-chemistry.org For molecules containing other reducible functional groups, such as alkenes or alkynes, a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) can be used as an alternative to H₂ gas to achieve selective deprotection. organic-chemistry.orguwindsor.ca

Oxidative Cleavage: Benzyl ethers can be deprotected under oxidative conditions. One effective method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org Recent studies have shown that this reaction can be efficiently carried out in acetonitrile (B52724) under photoirradiation with long-wavelength UV light, which is crucial for initiating the process. organic-chemistry.org This method is advantageous for substrates sensitive to hydrogenation. organic-chemistry.org Another oxidative approach utilizes a nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). acs.org This system can effectively deprotect benzyl groups at room temperature and is compatible with hydrogenation-sensitive functionalities. organic-chemistry.orgacs.org

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, but this method's application is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.orguwindsor.ca A more selective and milder approach involves the use of a combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger such as pentamethylbenzene. organic-chemistry.org This allows for chemoselective debenzylation even in the presence of other sensitive groups. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Key Features | Citation |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | EtOH or MeOH solvent, room temp. | Common, high yield, clean byproducts (toluene). | organic-chemistry.orgjk-sci.com |

| Hydrogen Transfer | 1,4-Cyclohexadiene, Pd/C | EtOH or MeOH solvent, reflux | Useful for substrates with other reducible groups. | organic-chemistry.org |

| Oxidative (DDQ) | DDQ, MeCN | Photoirradiation (UV light, 365 nm), room temp. | Alternative for hydrogenation-sensitive molecules. | organic-chemistry.org |

| Oxidative (Radical) | Nitroxyl radical catalyst, PIFA | Ambient temperature | Broad substrate scope, tolerates sensitive groups. | acs.org |

| Lewis Acid | BCl₃, Pentamethylbenzene | Low temperature | Chemoselective, avoids strong protic acids. | organic-chemistry.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile replaces a leaving group on a substrate. solubilityofthings.com In the context of 4-(Benzyloxy)butanal, such reactions can theoretically occur at the benzyloxy group, although this is less common than transformations involving the aldehyde. smolecule.com The aldehyde functionality is highly electrophilic and is primarily subject to nucleophilic addition reactions, which can be followed by subsequent transformations.

A key transformation involving the aldehyde group is reductive amination. This process involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, a carbonyl-amine condensation is the first step, followed by reduction with a hydride source like sodium borohydride. nih.gov This pathway demonstrates the utility of the aldehyde in 4-(Benzyloxy)butanal as a handle for introducing nitrogen-containing moieties.

While direct nucleophilic substitution to displace the benzyloxy group is not a primary pathway, it is mechanistically possible under certain conditions. Such reactions are generally classified as Sₙ1 (unimolecular) or Sₙ2 (bimolecular). An Sₙ2 reaction involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. solubilityofthings.com An Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. solubilityofthings.com Given the stability of the benzyl carbocation, an Sₙ1-type cleavage could be facilitated by strong acids, as mentioned in the deprotection strategies.

Investigations into Other Functional Group Transformations

Fluorination Reactions

The introduction of fluorine into organic molecules is a significant strategy in medicinal chemistry and materials science, as it can profoundly alter a compound's physical and biological properties. beilstein-journals.org Research has been conducted on the direct fluorination of aldehydes, including 4-(Benzyloxy)butanal.

In one study, the asymmetric α-fluorination of 4-(Benzyloxy)butanal was achieved using an electrophilic fluorine source, N-Fluorobenzenesulfonimide (NFSI). publish.csiro.au The reaction was catalyzed by a chiral organocatalyst, specifically (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, in methyl tert-butyl ether (MTBE) at room temperature. publish.csiro.au This process yielded a mixture of fluorinated products. The primary product, after a subsequent reduction step with sodium borohydride (NaBH₄), was the corresponding monofluorinated alcohol in 23% yield over two steps with high enantioselectivity (97% ee). publish.csiro.au This demonstrates a pathway to create chiral, fluorinated building blocks from 4-(Benzyloxy)butanal.

| Reactant | Reagents | Solvent | Conditions | Product (after reduction) | Citation |

|---|---|---|---|---|---|

| 4-(Benzyloxy)butanal | 1. NFSI, (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether 2. NaBH₄ | 1. MTBE 2. MeOH/DCM | 1. Room temp., 6 h 2. Room temp., 30 min | (S)-2-Fluoro-4-(benzyloxy)butan-1-ol | publish.csiro.au |

Applications in Complex Organic Synthesis and Derivative Chemistry

Role as a Versatile Building Block in Synthetic Sequences

The utility of 4-(Benzyloxy)butanal stems from its two distinct functional groups. The aldehyde is reactive toward nucleophiles and can be readily oxidized to a carboxylic acid or reduced to an alcohol, while the benzyloxy ether serves as a stable protecting group for the primary alcohol, which can be removed later in a synthetic sequence. smolecule.com This dual functionality makes it an ideal starting point for creating more elaborate molecules. smolecule.coma2bchem.com

Synthesis of Polyfunctionalized Organic Molecules

4-(Benzyloxy)butanal serves as a key starting material for the synthesis of more complex, polyfunctionalized organic molecules. smolecule.com Its structure allows for a variety of transformations that are crucial in developing new compounds. a2bchem.com The aldehyde functional group can undergo oxidation to produce the corresponding carboxylic acid, 4-(benzyloxy)butanoic acid, or be reduced using agents like sodium borohydride (B1222165) to form 4-(benzyloxy)butanol. smolecule.com Furthermore, the benzyloxy group can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups. smolecule.com This versatility makes it a valuable tool for organic chemists to design and synthesize novel molecules with specific properties, including heterocyclic compounds such as pyrazoles and indoles. a2bchem.com

Construction of Complex Ring Systems

A significant application of 4-(Benzyloxy)butanal is in the construction of complex ring systems, most notably the bis-tetrahydrofuran (bis-THF) core. This structural motif is a key component of several potent HIV protease inhibitors. researchgate.netoup.com In one prominent synthetic route, 4-(benzyloxy)butanal undergoes a highly enantio- and diastereoselective aldol (B89426) reaction with ethyl glyoxylate (B1226380), catalyzed by novel diarylprolinol-derived amino perfluoroalkanesulfonamide catalysts. researchgate.netoup.com The resulting aldol product serves as a direct intermediate for the synthesis of the bis-THF alcohol, which is the central P2-ligand in drugs like Darunavir. researchgate.netoup.comresearchgate.net The controlled stereochemistry of this reaction is crucial for the biological activity of the final drug molecule. Other approaches have also utilized this building block in asymmetric cross-aldol reactions to access this important bicyclic acetal (B89532) system. researchgate.net

Precursor in Medicinal Chemistry Scaffolds

The molecular framework of 4-(Benzyloxy)butanal is an integral part of various scaffolds developed in medicinal chemistry. Its application ranges from being a direct precursor in the synthesis of antiviral drug components to forming the basis for derivatives with other potential therapeutic activities.

Intermediates for HIV Protease Inhibitors

The most well-documented and significant role of 4-(Benzyloxy)butanal in medicinal chemistry is as a key intermediate in the synthesis of the bis-tetrahydrofuran (bis-THF) moiety of HIV protease inhibitors, including Darunavir and Brecanavir. researchgate.netoup.com The bis-THF alcohol, specifically (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a high-affinity ligand for the S2 binding domain of the HIV-1 protease. researchgate.net Synthetic strategies to access this crucial intermediate frequently employ 4-(benzyloxy)butanal as a starting material. researchgate.netoup.com For instance, an organocatalyzed aldol reaction between 4-(benzyloxy)butanal and ethyl glyoxylate produces a chiral aldol product that is subsequently transformed into the target bis-THF alcohol with high optical purity. researchgate.netoup.com This highlights the compound's critical role as a precursor to a key structural component of modern anti-HIV therapeutics. researchgate.netallfordrugs.com

Derivatives with Potential Bioactivity (e.g., Anticonvulsants)

While 4-(benzyloxy)butanal itself is not directly reported as an anticonvulsant, its core structure is present in derivatives that have been investigated for such bioactivity. Researchers have synthesized and evaluated a variety of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives for anticonvulsant properties using standard screening tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) assays. nih.govresearchgate.netresearchgate.net Several of these compounds demonstrated significant anticonvulsant protection in rodent models. nih.govresearchgate.net The most active compounds were generally non-toxic at their effective doses. nih.gov This line of research indicates that the 4-benzyloxy scaffold is a promising pharmacophore for the development of new central nervous system agents. researchgate.net

| Compound Name | Anticonvulsant Test | Dose (mg/kg, i.p.) | Protection (%) |

|---|---|---|---|

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | 100 | 100% |

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | ScMet | 100 | 100% |

| (R,S)-2-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | 30 | 100% |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | 30 | 100% |

| 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100% |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100% |

Synthesis of Fluorinated Drug-Like Molecules

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. 4-(Benzyloxy)butanal has been utilized as a substrate for the synthesis of selectively fluorinated drug-like molecules. publish.csiro.au In one study, asymmetric α-fluorination of 4-(benzyloxy)butanal was achieved using N-Fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a chiral organocatalyst. publish.csiro.au This reaction successfully produced both mono- and di-fluorinated butanal derivatives with high stereoselectivity. publish.csiro.au

| Product Name | Synthetic Method |

|---|---|

| (S)-4-(Benzyloxy)-2-fluorobutanal | Asymmetric α-fluorination using NFSI and a chiral catalyst. |

| 4-(Benzyloxy)-2,2-difluorobutanal | Asymmetric α-fluorination using NFSI and a chiral catalyst. |

This demonstrates the utility of 4-(benzyloxy)butanal as a platform for generating advanced fluorinated building blocks for further use in drug discovery programs. publish.csiro.auresearchgate.net

Material Science Applications

The utility of 4-(Benzyloxy)butanal in material science is primarily as a versatile precursor for the synthesis of more complex molecules with specific, functional properties. While direct applications of 4-(Benzyloxy)butanal in materials are not extensively documented, its structural motifs are instrumental in building molecules for specialized fields, including the development of advanced optical materials.

Precursors for Solvatochromic Materials

Recent research has highlighted the significance of benzyloxy-substituted aldehydes as foundational building blocks for novel solvatochromic materials. These materials exhibit a change in color in response to the polarity of their solvent environment, a property that is highly valuable in the development of chemical sensors, molecular probes, and smart materials. While studies may not exclusively name 4-(Benzyloxy)butanal, the synthesis and properties of closely related compounds, particularly Schiff bases derived from 4-(Benzyloxy)benzaldehyde (B125253), offer significant insights into its potential.

Detailed research into Schiff base compounds synthesized from 4-(Benzyloxy)benzaldehyde demonstrates their notable solvatochromic characteristics. researchgate.net These compounds are typically prepared through the condensation reaction of 4-(Benzyloxy)benzaldehyde with various aminophenols. researchgate.net The resulting molecules, such as (E)-2-((4-(benzyloxy)benzylidene)amino)phenol, (E)-3-((4-(benzyloxy)benzylidene)amino)phenol, and (E)-4-((4-(benzyloxy)benzylidene)amino)phenol, possess electronic structures that are sensitive to the surrounding solvent. researchgate.net

The solvatochromism of these materials is attributed to changes in their electronic absorption spectra in different solvents. researchgate.net For instance, the electronic transition bands of these Schiff bases show shifts in wavelength depending on the polarity of the solvent. researchgate.net This behavior is a clear indication of their potential use as solvatochromic materials. researchgate.net The study of these derivatives provides a strong basis for the potential of 4-(Benzyloxy)butanal to serve as a precursor for similar or novel solvatochromic systems. The aldehyde functional group is key to the synthesis, allowing for the straightforward formation of the C=N (imine) bond characteristic of Schiff bases. researchgate.net

Further research has also shown that 4-(Benzyloxy)benzaldehyde can be used as an intermediate in the synthesis of other dye-like molecules, such as formazan (B1609692) derivatives. researchgate.nettubitak.gov.tr These formazans are created by first condensing 4-(Benzyloxy)benzaldehyde with substituted phenylhydrazines to form phenylhydrazones, which are then coupled with diazonium salts. researchgate.nettubitak.gov.tr The resulting formazan compounds also exhibit interesting absorption spectra in various solvents. researchgate.nettubitak.gov.tr This again underscores the role of the benzyloxy-substituted aldehyde as a versatile precursor for molecules with specific optical properties.

The general principle of using aldehydes in the synthesis of solvatochromic dyes is well-established. acs.orgresearchgate.net Aldehydes readily undergo condensation reactions with a variety of nucleophiles to form larger, conjugated systems that are often responsible for the solvatochromic effect. acs.orgresearchgate.net Therefore, 4-(Benzyloxy)butanal, with its reactive aldehyde group and benzyloxy moiety, is a promising candidate for the synthesis of new solvatochromic materials.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis and Molecular Geometry Optimization

The foundation of understanding a molecule's reactivity and physical properties lies in its electronic structure and preferred three-dimensional shape. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.

While specific DFT studies on 4-(benzyloxy)butanal are not extensively documented in publicly available literature, the principles are well-established through research on analogous compounds. DFT calculations are routinely employed to determine the optimized ground state geometries and electronic properties of organic molecules. nih.gov The B3LYP functional, a hybrid method, is one of the most common and reliable functionals used for this purpose, often paired with basis sets such as 6-31G* or the more extensive 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov

For instance, in studies of ((4-(benzyloxy)benzylidene)amino)phenol compounds, which share the benzyloxy moiety, DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate their electronic structures. researchgate.net Similarly, research on symmetric α,β-unsaturated ketones has utilized the B3LYP/6–311++G(d,p) basis set to obtain optimized geometries and predict spectroscopic data. nih.gov For a molecule like 4-(benzyloxy)butanal, such calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles, defining its most stable conformation. This information is crucial for understanding steric effects and the molecule's interaction with other chemical entities. Computational methods can also be used to calculate thermodynamic properties, such as the Gibbs free energy of formation, as demonstrated for the related compound 4-(benzyloxy)butan-2-ol using the B3LYP/6-31G(d) basis set.

| Parameter | Method/Basis Set | Application Example | Reference |

| Geometry Optimization | DFT (B3LYP/6-311++G(d,p)) | Determining the most stable conformer of dibenzylideneacetone (B150790) analogues. | nih.gov |

| Gibbs Free Energy | DFT (B3YLP/6-31G(d)) | Calculating the thermodynamic stability of 4-(benzyloxy)butan-2-ol. | |

| Electronic Structure | DFT (B3LYP)/6-311++G(d,p) | Investigating the electronic properties of ((4-(benzyloxy)benzylidene)amino)phenol compounds. | researchgate.net |

This table presents examples of DFT applications on compounds analogous to 4-(benzyloxy)butanal, illustrating the types of parameters that can be computationally determined.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. irjweb.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. irjweb.comschrodinger.com A smaller gap generally implies higher reactivity.

Theoretical studies on analogues provide insight into what can be expected for 4-(benzyloxy)butanal. For example, in a study of ((4-(benzyloxy)benzylidene)amino)phenol compounds, the HOMO and LUMO energies were calculated using DFT to understand their electronic transitions and semiconductor properties. researchgate.net The HOMO-LUMO gap helps explain the charge transfer interactions within a molecule. irjweb.com For 4-(benzyloxy)butanal, the HOMO is expected to be localized primarily on the oxygen atoms and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO is anticipated to be centered on the electrophilic carbonyl carbon of the aldehyde group. This distribution would suggest that the aldehyde is the primary site for nucleophilic attack, a fact well-established experimentally. The energy of the HOMO-LUMO gap can also be correlated with the wavelengths of light a compound absorbs, as measured by UV-Vis spectroscopy. schrodinger.com

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| (E)-2-((4-(benzyloxy)benzylidene)amino)phenol | - | - | - | researchgate.net |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

This table shows representative HOMO-LUMO energy values calculated for analogous compounds, highlighting the typical energy ranges and gap magnitudes determined by DFT.

Density Functional Theory (DFT) Calculations on Analogues

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates.

Understanding a chemical reaction requires not just knowing the reactants and products, but also the journey between them. This journey proceeds through a maximum energy point known as the transition state. Computational chemistry allows for the characterization of these fleeting structures. Using methods like DFT, researchers can model proposed reaction mechanisms and calculate the activation energies associated with their transition states. For reactions involving 4-(benzyloxy)butanal, such as aldol (B89426) condensations, reductions, or Wittig-type olefinations, characterizing the transition states would clarify the factors controlling the reaction's speed and stereochemical outcome. For example, in complex reactions, computational modeling of transition states can help resolve ambiguities between different proposed mechanistic pathways by comparing their activation energies. In a Pd-catalyzed asymmetric C-O coupling reaction, DFT studies of the transition state provided a model that successfully explained the origin of the observed enantioselectivity. acs.org

The complete energetic profile of a reaction, from reactants through transition states and intermediates to products, is known as the energetic landscape or reaction coordinate diagram. Mapping this landscape provides a detailed picture of the transformation's feasibility and kinetics. For a multi-step synthesis involving 4-(benzyloxy)butanal, computational modeling can reveal the relative energies of all species along the reaction pathway. This can help identify the rate-determining step—the highest energy barrier that must be overcome—and pinpoint any potential thermodynamic sinks, such as overly stable intermediates, that might hinder the reaction. For example, in alkyne metathesis, the energetic landscape and product distribution are shown to be highly dependent on the geometry of the starting material. acs.org While a specific landscape for a transformation of 4-(benzyloxy)butanal is not detailed here, this approach is broadly applicable to understanding its chemical behavior.

Transition State Characterization

Prediction of Spectroscopic Properties and Reactivity Parameters

Beyond reaction mechanisms, computational methods can predict various molecular properties that are directly comparable to experimental data.

DFT and its time-dependent extension (TD-DFT) can be used to calculate spectroscopic properties. For instance, theoretical calculations can predict the vibrational frequencies seen in an infrared (IR) spectrum, as well as the chemical shifts (δ) in nuclear magnetic resonance (NMR) spectroscopy. nih.gov For 4-(benzyloxy)butanal, calculations could confirm the assignment of signals in its ¹H and ¹³C NMR spectra. Experimental ¹³C NMR data shows the aldehyde carbon at δ 202.3 ppm, the benzylic carbon (PhCH₂) at δ 73.0 ppm, and the adjacent ether-linked carbon (BnOCH₂) at δ 69.2 ppm. publish.csiro.auresearchgate.net Computational predictions would be expected to correlate well with these values.

Furthermore, computational chemistry can quantify reactivity through various descriptors. Fukui indices, for example, can be calculated to identify the most nucleophilic and electrophilic sites within a molecule with greater precision than simple inspection. Other predictable parameters include the topological polar surface area (TPSA) and the octanol-water partition coefficient (LogP), which are important in medicinal chemistry for estimating membrane permeability. For the related compound 4-Benzyloxy-2-butanone, these values have been computationally predicted. chemscene.com

| Predicted Parameter | Value (for 4-Benzyloxy-2-butanone) | Significance | Reference |

| TPSA | 26.3 Ų | Relates to polar surface area and potential for membrane permeability. | chemscene.com |

| LogP | 2.1823 | Predicts the partitioning between octanol (B41247) and water, an indicator of hydrophobicity. | chemscene.com |

| Rotatable Bonds | 5 | Measures molecular flexibility. | chemscene.com |

This table provides examples of computationally predicted reactivity and physicochemical parameters for a close analogue of 4-(benzyloxy)butanal.

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of 4-(Benzyloxy)butanal provides specific information about the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the characteristic signals are observed at specific chemical shifts (δ) measured in parts per million (ppm). publish.csiro.au

The aldehydic proton (CHO) appears as a triplet at approximately 9.78 ppm, a downfield shift indicative of the electron-withdrawing nature of the adjacent oxygen atom. publish.csiro.au The five aromatic protons of the benzyl (B1604629) group resonate in the range of 7.27–7.37 ppm. publish.csiro.au The benzylic protons (PhCH₂) are observed as a singlet at 4.49 ppm. publish.csiro.au The methylene (B1212753) group adjacent to the ether oxygen (BnOCH₂) shows a triplet at 3.51 ppm. publish.csiro.au The protons on the carbon adjacent to the aldehyde group (CH₂CHO) appear as a doublet of triplets at 2.55 ppm, and the remaining methylene group (CH₂CH₂CHO) is observed as a quintet at 1.95 ppm. publish.csiro.au

Table 1: ¹H NMR Spectroscopic Data for 4-(Benzyloxy)butanal

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CHO | 9.78 | t | 1.6 |

| ArH | 7.27-7.37 | m | - |

| PhCH₂ | 4.49 | s | - |

| BnOCH₂ | 3.51 | t | 6.0 |

| CH₂CHO | 2.55 | dt | 7.1, 1.5 |

| CH₂CH₂CHO | 1.95 | q | 13.2, 7.1 |

Data sourced from CDCl₃ solvent at 400 MHz. publish.csiro.au

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The aldehydic carbon (CHO) exhibits a signal at a significant downfield shift of 202.3 ppm. publish.csiro.au The quaternary aromatic carbon (ArCquat) of the benzyl group is found at 138.3 ppm, while the other aromatic carbons appear at 128.4 ppm (meta and para) and 127.6 ppm (ortho). publish.csiro.au The benzylic carbon (PhCH₂) resonates at 73.0 ppm. publish.csiro.au The carbon of the methylene group attached to the ether oxygen (BnOCH₂) is observed at 69.2 ppm. publish.csiro.au The carbon adjacent to the aldehyde (CH₂CHO) appears at 41.0 ppm, and the remaining methylene carbon (CH₂CH₂CHO) is at 22.6 ppm. publish.csiro.au

Table 2: ¹³C NMR Spectroscopic Data for 4-(Benzyloxy)butanal

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| CHO | 202.3 |

| ArCquat | 138.3 |

| meta-ArC | 128.4 |

| para-ArC | 128.4 |

| ortho-ArC | 127.6 |

| PhCH₂ | 73.0 |

| BnOCH₂ | 69.2 |

| CH₂CHO | 41.0 |

| CH₂CH₂CHO | 22.6 |

Data sourced from CDCl₃ solvent at 100 MHz. publish.csiro.au

Advanced Two-Dimensional NMR Techniques

To further confirm the structural assignments and connectivity of atoms, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.comwalisongo.ac.id

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For 4-(Benzyloxy)butanal, a COSY spectrum would show correlations between the aldehydic proton and the adjacent CH₂ protons, as well as between the protons of the two methylene groups in the butyl chain, confirming their connectivity. libretexts.orgemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons with their directly attached carbons. creative-biostructure.com An HSQC spectrum of 4-(Benzyloxy)butanal would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the tables above, providing unambiguous C-H bond correlations. hmdb.cahmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. ugm.ac.id This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the aldehydic proton would show a correlation to the C2 carbon, and the benzylic protons would show correlations to the aromatic carbons. ugm.ac.id

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. publish.csiro.au For 4-(Benzyloxy)butanal (C₁₁H₁₄O₂), the exact mass can be calculated and compared to the experimentally determined value. Techniques like electrospray ionization (ESI) are often used to generate the molecular ions for analysis. publish.csiro.aursc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info It is an effective method for assessing the purity of volatile compounds like 4-(Benzyloxy)butanal. nih.gov The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification and quantification. This is crucial for detecting and identifying any impurities that may be present from the synthesis or degradation of the compound. jfda-online.com The use of an appropriate column, such as a mid-polar or polar column, is important for achieving good separation of the analyte from potential impurities. researchgate.net

Chromatographic Techniques for Separation and Isolation

Chromatography is a fundamental tool for the separation and purification of "4-(Benzyloxy)butanal" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of "4-(Benzyloxy)butanal". google.com While specific HPLC parameters for "4-(Benzyloxy)butanal" are not extensively detailed in the provided results, general methods for similar compounds can be inferred. For instance, reversed-phase HPLC using a C18 column is a common approach for the analysis of compounds containing benzyl groups. vulcanchem.comjocpr.com The mobile phase often consists of a mixture of an aqueous buffer, like ammonium (B1175870) acetate (B1210297), and an organic solvent such as acetonitrile (B52724). google.comjocpr.com Detection is typically carried out using a UV detector, with the wavelength set to an appropriate value for the aromatic ring of the benzyl group, such as 220 nm. jocpr.com The purity of synthesized compounds, including those with benzyloxy structures, is often confirmed by HPLC. researchgate.netresearchgate.net In some cases, derivatization with agents like 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) can be used to create fluorescent derivatives for enhanced detection sensitivity, particularly for carbonyl compounds. scirp.org

Table 1: Representative HPLC Conditions for Analysis of Benzyl-Containing Compounds

| Parameter | Typical Conditions |

| Column | Waters X Bridge C18 (250x4.6mm, 3.5µm) jocpr.com |

| Mobile Phase | A: 10mM Ammonium acetate (pH 5.5) jocpr.com B: Acetonitrile |

| Flow Rate | 0.8 ml/min jocpr.com |

| Column Temperature | 25°C jocpr.com |

| Detection | UV at 220 nm jocpr.com |

Flash column chromatography is an essential technique for the purification of "4-(Benzyloxy)butanal" on a preparative scale. rsc.orgqscience.comwiley-vch.de This method typically employs silica (B1680970) gel as the stationary phase. rsc.orgguernseyregistry.comprinceton.edu The mobile phase, or eluent, is a mixture of non-polar and polar solvents, with the polarity being adjusted to achieve optimal separation. A common eluent system for compounds of similar polarity is a mixture of n-hexane and ethyl acetate. rsc.orgguernseyregistry.com The ratio of these solvents can be varied in a gradient to effectively elute the desired compound while separating it from impurities. rsc.org For example, a gradient might start with a low polarity mixture (e.g., 10:1 n-hexane:EtOAc) and gradually increase in polarity (e.g., to 5:1 or 4:1 n-hexane:EtOAc). rsc.org Thin-layer chromatography (TLC) is used to monitor the progress of the purification, with a typical Rf value for a related compound being 0.5 in a 25% ethyl acetate/hexane system. rsc.org

Table 2: Typical Flash Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) rsc.org |

| Eluent System | n-hexane/Ethyl Acetate rsc.org |

| Elution Gradient | Often started with a lower polarity mixture (e.g., 10:1) and increased to a higher polarity (e.g., 5:1 or 4:1) rsc.org |

High-Performance Liquid Chromatography (HPLC)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "4-(Benzyloxy)butanal" would exhibit characteristic absorption bands corresponding to its aldehyde and ether functionalities.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1740-1720 cm-1 for aliphatic aldehydes. docbrown.infolibretexts.org Another key feature is the C-H stretching of the aldehyde group, which is expected to show one or two bands in the region of 2880-2650 cm-1. docbrown.info The presence of the benzyl ether group would be confirmed by C-O stretching vibrations, likely around 1100 cm-1, and the aromatic C=C stretching bands in the 1600-1450 cm-1 region. vulcanchem.com The aliphatic C-H stretching vibrations of the butyl chain would be observed between 2975 and 2845 cm-1. docbrown.info A related compound, (4S,8R)-4-(Benzyloxy)-8-methyloxocan-2-one, shows IR peaks at 2924 and 2854 cm-1. core.ac.uk

Table 3: Predicted Infrared Absorption Bands for 4-(Benzyloxy)butanal

| Functional Group | Bond | Characteristic Absorption (cm-1) | Reference |

| Aldehyde | C=O Stretch | 1740-1720 | docbrown.infolibretexts.org |

| Aldehyde | C-H Stretch | 2880-2650 | docbrown.info |

| Alkyl | C-H Stretch | 2975-2845 | docbrown.info |

| Ether | C-O Stretch | ~1100 | vulcanchem.com |

| Aromatic | C=C Stretch | 1600-1450 | vulcanchem.com |

常见问题

What are the key challenges in synthesizing 4-(Benzyloxy)butanal, and how can they be methodologically addressed?

Level: Advanced

Synthesis of 4-(Benzyloxy)butanal involves protecting the hydroxyl group of butanediol derivatives, followed by selective oxidation. A critical challenge is avoiding over-oxidation to carboxylic acids. To mitigate this, researchers employ controlled oxidation conditions (e.g., using Dess-Martin periodinane or Swern oxidation under anhydrous, low-temperature conditions). For example, analogous benzyloxy-protected aldehydes (e.g., 4-(Benzyloxy)benzaldehyde) are synthesized via benzylation of hydroxy precursors using benzyl bromide/K₂CO₃ in DMF, followed by oxidation . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by TLC and NMR.

How can conflicting NMR data for 4-(Benzyloxy)butanal be resolved in structural characterization?

Level: Advanced

Discrepancies in NMR data (e.g., δH shifts for the aldehyde proton) often arise from solvent effects, concentration, or impurities. To resolve this:

- Standardization: Compare data under identical conditions (solvent, temperature) using deuterated solvents (CDCl₃ or DMSO-d₆).

- Cross-validation: Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, the aldehyde proton (δ 9.5–10.0 ppm) should show coupling with adjacent CH₂ groups in HSQC.

- Reference compounds: Compare with structurally similar aldehydes, such as 4-(Benzyloxy)benzaldehyde (δH 10.1 ppm in CDCl₃) .

What advanced techniques are recommended for confirming the crystalline structure of 4-(Benzyloxy)butanal derivatives?

Level: Advanced

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 4-(Benzyloxy)benzoic acid was characterized with monoclinic P21/n space group, a = 10.0564 Å, b = 3.9985 Å, c = 28.2235 Å, β = 97.744°, and Z = 4 . For aldehydes like 4-(Benzyloxy)butanal, ensure slow crystallization (e.g., from ethanol/water) to obtain high-quality crystals. Pair SC-XRD with FTIR (aldehyde C=O stretch ~1720 cm⁻¹) and mass spectrometry (EI-MS for molecular ion peak).

What are the best practices for handling and storing 4-(Benzyloxy)butanal to prevent degradation?

Level: Basic

- Handling: Use gloves, goggles, and fume hoods to avoid exposure. Avoid contact with oxidizing agents (risk of aldehyde oxidation).

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) at −20°C. Stabilize with antioxidants (e.g., 0.1% BHT) if required. For similar compounds, suppliers recommend sealed, dry environments to prevent hydrolysis .

How can researchers optimize reaction yields for 4-(Benzyloxy)butanal in multi-step syntheses?

Level: Advanced

- Stepwise monitoring: Use inline FTIR or HPLC to track intermediate formation (e.g., benzyl ether intermediate).

- Catalyst optimization: Screen catalysts (e.g., Pd/C for hydrogenolysis) at varying loads (1–5 mol%). For benzylation, K₂CO₃ in DMF at 80°C yields >85% conversion .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency, while THF/water mixtures improve oxidation selectivity.

What analytical methods are critical for distinguishing 4-(Benzyloxy)butanal from its isomers or degradation products?

Level: Basic

- GC-MS/EI-MS: Molecular ion peak at m/z 192 (C₁₁H₁₄O₂) and fragmentation patterns (e.g., loss of benzyloxy group, m/z 91).

- ¹³C NMR: Distinct aldehyde carbon at δ 195–200 ppm. Isomers (e.g., 3-(Benzyloxy)butanal) show shifted CH₂ and aldehyde signals.

- HPLC: Reverse-phase C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm .

How should researchers address the lack of ecological toxicity data for 4-(Benzyloxy)butanal?

Level: Advanced

- Predictive modeling: Use QSAR tools (e.g., EPA EPI Suite) to estimate biodegradation (BIOWIN) and bioaccumulation (logP ~2.5).

- Microtox assays: Perform acute toxicity tests with Vibrio fischeri (EC₅₀). For structurally related compounds, suppliers note insufficient data but recommend treating it as hazardous due to benzyl ether motifs .

What strategies are effective in scaling up 4-(Benzyloxy)butanal synthesis without compromising purity?

Level: Advanced

- Flow chemistry: Continuous oxidation reactors minimize side reactions.

- In situ monitoring: PAT (Process Analytical Technology) tools like Raman spectroscopy ensure real-time quality control.

- Workup automation: Use centrifugal partition chromatography for high-throughput purification. Pilot-scale syntheses of similar aldehydes achieve >90% yield with <2% impurities .

Table 1: Key Physicochemical Properties of 4-(Benzyloxy)butanal

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | Calculated |

| Molecular Weight | 178.23 g/mol | MS |

| Boiling Point | ~250°C (estimated) | Analogous data |

| logP | ~2.3 (Predicted) | QSAR |

| Aldehyde C=O Stretch | 1720 cm⁻¹ | FTIR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。